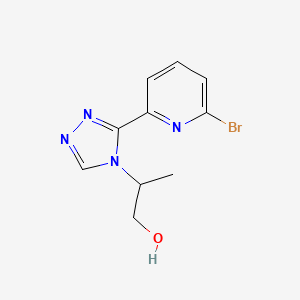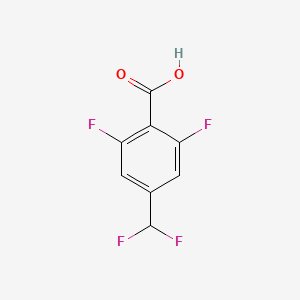
4-(Difluoromethyl)-2,6-difluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2,6-difluorobenzoic acid may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., potassium carbonate), and solvents (e.g., dimethyl sulfoxide, tetrahydrofuran). The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds or other complex structures .
科学研究应用
4-(Difluoromethyl)-2,6-difluorobenzoic acid has several scientific research applications:
作用机制
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules . The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further affecting its biological activity .
相似化合物的比较
Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)-2,6-difluorobenzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and interactions with molecular targets.
Uniqueness
4-(Difluoromethyl)-2,6-difluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical properties, such as increased stability and reactivity. These features make it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
1806290-96-9 |
|---|---|
分子式 |
C8H4F4O2 |
分子量 |
208.11 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14) |
InChI 键 |
DPGAUADCUIMAAM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
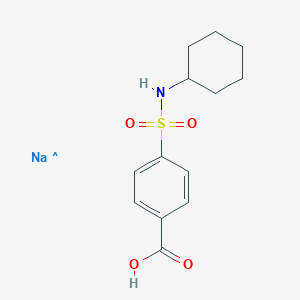
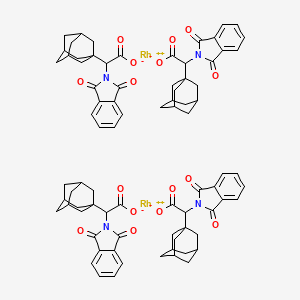
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)
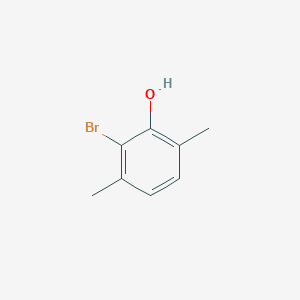
![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
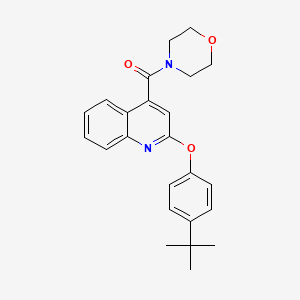
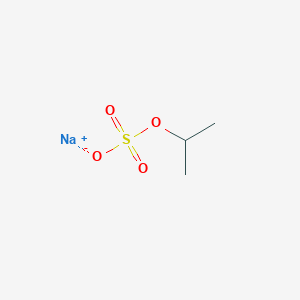
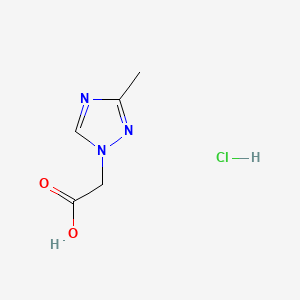
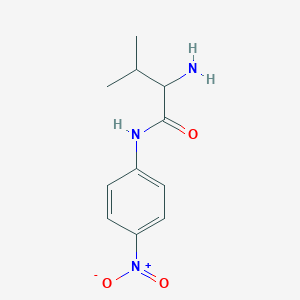
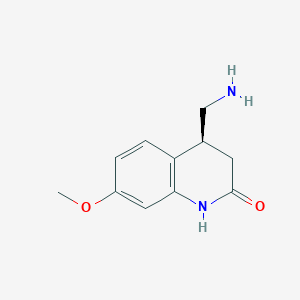
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
